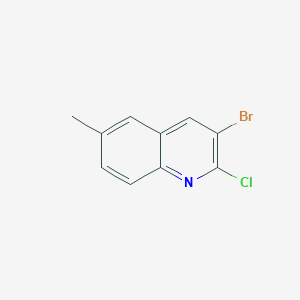

3-Bromo-2-chloro-6-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

3-bromo-2-chloro-6-methylquinoline |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3 |

InChI Key |

GSXVJNQLNBDSPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Chloro 6 Methylquinoline and Its Advanced Analogs

Direct Synthesis Strategies for the 3-Bromo-2-chloro-6-methylquinoline Core

Direct synthesis approaches aim to construct the this compound framework in a limited number of steps, often through regioselective halogenation or multicomponent reactions.

Regioselective halogenation is a fundamental tool for the functionalization of quinoline (B57606) systems. rsc.orgnih.gov The challenge lies in controlling the position of halogen introduction, which is influenced by the electronic nature of the quinoline ring and the reaction conditions.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heteroaromatic compounds. wikipedia.org It can act as a source of electrophilic bromine or bromine radicals, depending on the reaction conditions. wikipedia.org In the context of quinoline synthesis, NBS is frequently employed for the introduction of bromine at specific positions. thieme-connect.comnih.gov The Wohl-Ziegler reaction, for instance, utilizes NBS for the allylic and benzylic bromination under radical conditions, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org

For the synthesis of this compound, a plausible pathway involves the initial synthesis of 2-chloro-6-methylquinoline (B1583817), followed by regioselective bromination at the C-3 position using NBS. The presence of the electron-withdrawing chloro group at the C-2 position deactivates the ring towards electrophilic attack, but the C-3 position remains relatively susceptible to radical or electrophilic bromination. The reaction conditions, such as solvent, temperature, and the presence of initiators, must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions. thieme-connect.com

| Reagent | Abbreviation | Application | Reference |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Bromination | thieme-connect.comnih.gov |

| N-Chlorosuccinimide | NCS | Chlorination | rsc.org |

| N-Iodosuccinimide | NIS | Iodination | rsc.org |

Visible-light photocatalysis has emerged as a powerful and environmentally benign method for a variety of organic transformations, including the halogenation of heterocyclic compounds. rsc.org This technique often utilizes metal complexes (e.g., iridium or ruthenium) or organic dyes as photocatalysts that, upon light absorption, can initiate radical reactions under mild conditions. rsc.orgmdpi.com

In the synthesis of halogenated quinolines, photocatalysis can be employed to generate halogen radicals from sources like N-halosuccinimides. For instance, the C-3 bromination of a quinolin-4-one scaffold has been achieved using eosin (B541160) Y as a photocatalyst, which also serves as the bromine source. rsc.org A similar strategy could be envisioned for the C-3 bromination of a 2-chloro-6-methylquinoline precursor to afford this compound. The mild reaction conditions offered by photocatalysis can lead to higher regioselectivity and functional group tolerance compared to traditional methods. dechema.de

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and simplifying purification procedures. rsc.orgmdpi.com Several classic named reactions, such as the Doebner–von Miller and Combes syntheses, are MCRs that provide access to the quinoline core. rsc.org Modern MCRs often incorporate metal catalysts or organocatalysts to enhance their efficiency and scope. researchgate.net

While the direct, one-pot synthesis of this compound via an MCR presents a significant challenge due to the required regiochemical control, it is theoretically conceivable. Such a reaction would likely involve a substituted aniline (B41778), a suitable three-carbon component, and sources of bromine and chlorine. The development of highly specific catalysts and reaction conditions would be paramount to achieving the desired substitution pattern. mdpi.comresearchgate.net

Regioselective Halogenation Approaches (Bromination, Chlorination)

Synthesis via Derivatization of Precursor Quinoline Compounds

A more controlled and often higher-yielding approach to this compound involves the stepwise functionalization of a pre-synthesized quinoline core.

A key and versatile intermediate for the synthesis of 3-substituted-2-chloroquinolines is 2-chloro-3-formylquinoline. rsc.org The 6-methyl substituted analog, 2-chloro-3-formyl-6-methylquinoline, is a direct precursor to the target compound. iucr.orgresearchgate.net

The synthesis of 2-chloro-3-formyl-6-methylquinoline is typically achieved through the Vilsmeier-Haack reaction. researchgate.netwikipedia.orgchemijournal.com This reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgnih.govorganic-chemistry.org In this case, N-(4-methylphenyl)acetamide (p-acetotoluidide) is treated with the Vilsmeier reagent to effect a cyclization and formylation, yielding 2-chloro-3-formyl-6-methylquinoline. iucr.orgchemijournal.com

Once 2-chloro-3-formyl-6-methylquinoline is in hand, the formyl group at the C-3 position can be converted to a bromine atom. While direct conversion is challenging, a common strategy involves a two-step process:

Oxidation of the aldehyde: The formyl group is first oxidized to a carboxylic acid using a suitable oxidizing agent.

Halodecarboxylation: The resulting 2-chloro-6-methylquinoline-3-carboxylic acid can then undergo a halodecarboxylation reaction, such as the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to yield the desired this compound.

An alternative to the Hunsdiecker reaction is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.comjk-sci.comyoutube.com Although typically used for the conversion of aryl amines to aryl halides via diazonium salts, variations of this reaction can be adapted for the conversion of other functional groups. wikipedia.orgbyjus.comjk-sci.comyoutube.com In this context, the formyl group could potentially be converted to an oxime, which could then undergo rearrangement and subsequent treatment with a brominating agent under Sandmeyer-type conditions to introduce the bromine atom at the C-3 position.

| Intermediate/Reaction | Description | Key Reagents | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Synthesis of 2-chloro-3-formylquinolines from acetanilides. | POCl₃, DMF | researchgate.netwikipedia.orgchemijournal.com |

| 2-Chloro-3-formyl-6-methylquinoline | A key precursor for the target compound. | - | iucr.orgresearchgate.net |

| Hunsdiecker Reaction | Decarboxylative bromination of a carboxylic acid. | Ag₂O, Br₂ | - |

| Sandmeyer Reaction | Conversion of an amino group to a halide via a diazonium salt. | NaNO₂, CuBr | wikipedia.orgorganic-chemistry.orgbyjus.comjk-sci.comyoutube.com |

Cyclization and Condensation Reactions from Acetamides and Formylating Agents (e.g., Vilsmeier Reagent)

A prominent and effective method for the synthesis of 2-chloro-3-formylquinolines involves the Vilsmeier-Haack reaction. researchgate.net This reaction utilizes N-arylacetamides as starting materials, which undergo cyclization in the presence of a formylating agent, typically the Vilsmeier reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide). chemijournal.com

The process begins with the preparation of the required N-arylacetamide from the corresponding aniline. chemijournal.com The subsequent Vilsmeier cyclization is carried out by adding phosphorus oxychloride to the acetanilide (B955) in DMF, usually at low temperatures, followed by heating to facilitate the ring-closure. chemijournal.com This method is particularly advantageous for its regioselectivity, yielding the 2-chloro-3-formylquinoline as the primary product. The reactivity and yield of this reaction are influenced by the electronic nature of the substituents on the N-arylacetamide. Electron-donating groups on the aromatic ring generally facilitate the cyclization and lead to higher yields and shorter reaction times. researchgate.net For instance, N-arylacetamides with electron-donating groups at the meta-position have been shown to be particularly effective.

The resulting 2-chloro-3-formylquinolines are versatile intermediates. The chloro and formyl groups can be further transformed into a variety of other functionalities, allowing for the synthesis of a diverse library of quinoline derivatives. nih.gov For example, the formyl group can be converted to a cyano or alkoxycarbonyl group, while the chloro group can undergo nucleophilic substitution reactions.

A study by Zeleke et al. reported the use of the Vilsmeier-Haack reaction to synthesize quinoline-carbaldehyde derivatives from acetamides, which were then further modified. frontiersin.org Similarly, another report details the synthesis of 2-chloro-3-formyl-8-methyl quinoline using this methodology, highlighting its efficiency and practicality. chemijournal.com

Table 1: Vilsmeier-Haack Cyclization of N-Arylacetamides

| Starting Material (N-Arylacetamide) | Product | Key Features | Reference |

|---|---|---|---|

| N-(m-tolyl)acetamide | 2-Chloro-6-methyl-3-formylquinoline | Good yield, facilitated by electron-donating group. | |

| Substituted Acetanilides | Substituted 2-Chloro-3-formylquinolines | Regioselective synthesis. | researchgate.net |

| o-Methyl Acetanilide | 2-Chloro-8-methyl-3-formyl Quinoline | Efficient synthesis with good yield. | chemijournal.com |

| Acetanilide Derivatives | Quinoline-carbaldehyde Derivatives | Versatile for further functionalization. | frontiersin.org |

Transformations Involving Acetal (B89532) Functions on Quinoline Scaffolds

While direct synthesis of this compound is a primary goal, transformations of related functional groups on the quinoline scaffold represent a crucial alternative strategy. Acetal functions, though not directly mentioned in the synthesis of the target compound, are important in the broader context of quinoline chemistry. For instance, α-oxoketene-N,S-arylaminoacetals react with Vilsmeier reagents to produce highly functionalized quinolines. acs.org This reaction demonstrates the versatility of acetal-like structures in building the quinoline core.

Furthermore, the manipulation of functional groups that can be derived from or lead to acetals is a common practice. For example, the formyl group in 2-chloro-3-formylquinolines, a key intermediate, can be protected as an acetal to allow for selective reactions at other positions of the quinoline ring. This protective group strategy is fundamental in multi-step organic synthesis.

Catalytic Systems and Optimized Reaction Conditions

The development of efficient catalytic systems and optimized reaction conditions is paramount for the synthesis of complex molecules like this compound and its analogs. Modern synthetic chemistry emphasizes the use of catalysts to improve reaction rates, yields, and selectivity, while also moving towards more environmentally benign processes.

Application of Transition Metal Catalysis (e.g., Palladium-catalyzed cross-coupling reactions)

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of substituted quinolines. scilit.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These reactions are highly valuable for introducing a wide range of substituents onto a pre-formed quinoline scaffold.

For a molecule like this compound, the bromine atom at the 3-position and the chlorine atom at the 2-position serve as excellent handles for such cross-coupling reactions. This allows for the late-stage functionalization of the quinoline core, providing access to a vast array of advanced analogs. For example, a palladium catalyst can be used to couple an aryl or alkyl boronic acid with the bromo- or chloro-substituted quinoline (Suzuki coupling) to introduce a new substituent at that position. researchgate.netmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. nih.gov

Recent advancements have also focused on the direct C-H activation and functionalization of quinolines, which offers a more atom-economical approach by avoiding the pre-functionalization with halogens. researchgate.netmdpi.com

Table 2: Palladium-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Substrate | Product | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Halogenated Quinolines | Aryl-substituted Quinolines | Palladium complexes | researchgate.netmdpi.com |

| Heck Coupling | 2-Iodoaniline and α,β-unsaturated carbonyls | 3-Substituted Quinolin-2(1H)-ones | Pd(OAc)2/PPh3 | nih.gov |

| Denitrogenative Cascade | o-Aminocinnamonitriles and Arylhydrazines | Substituted Quinolines | Palladium catalyst | nih.gov |

| Annulation | o-Iodo-anilines and Propargyl Alcohols | 2,4-Disubstituted Quinolines | Palladium catalyst | organic-chemistry.org |

Exploration of Green Chemistry Principles in Synthetic Pathways (e.g., microwave irradiation, solvent-free conditions, organocatalysis)

In recent years, there has been a significant shift towards the adoption of green chemistry principles in organic synthesis to minimize environmental impact. numberanalytics.com This includes the use of alternative energy sources like microwave irradiation, conducting reactions under solvent-free conditions, and employing organocatalysts. academie-sciences.frcem.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbenthamdirect.com The synthesis of quinoline derivatives has greatly benefited from this technology, with many procedures being adapted to microwave conditions. acs.org Microwave irradiation can also enhance regioselectivity and stereoselectivity in some cases. nih.gov

Solvent-free reactions, or neat reactions, offer significant environmental advantages by eliminating the use of often toxic and volatile organic solvents. academie-sciences.frcem.com These reactions can be facilitated by grinding the reactants together or by heating them in the absence of a solvent. The synthesis of quinolines under solvent-free conditions, often coupled with microwave irradiation, has been successfully demonstrated. tandfonline.com

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Green Chemistry Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Accelerated reaction rates | Shorter reaction times, higher yields, improved selectivity | nih.govbenthamdirect.com |

| Solvent-Free Conditions | Reactions without a solvent | Reduced waste, lower environmental impact | academie-sciences.frtandfonline.com |

| Organocatalysis | Use of small organic molecules as catalysts | Avoids toxic metals, often milder conditions | nih.govresearchgate.net |

Control of Regioselectivity and Diastereoselectivity in Complex Quinoline Synthesis

The synthesis of complex quinoline derivatives often requires precise control over the regioselectivity and diastereoselectivity of the reactions involved. researchgate.netnumberanalytics.com Regioselectivity refers to the preferential formation of one constitutional isomer over another, while diastereoselectivity is the preferential formation of one diastereomer over others.

In the context of synthesizing a molecule like this compound, regioselectivity is crucial during the initial construction of the quinoline ring. For example, in the Friedländer synthesis, a common method for preparing quinolines, the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group can potentially lead to different regioisomers depending on the substitution pattern of the reactants. researchgate.net The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. researchgate.net

Diastereoselectivity becomes important when introducing stereocenters into the quinoline scaffold or its side chains. While the core of this compound is aromatic and thus planar, the synthesis of its advanced analogs may involve reactions that create chiral centers. For instance, the reduction of a double bond or the addition of a nucleophile to a carbonyl group can generate stereoisomers. Catalytic asymmetric synthesis, using chiral catalysts, is a powerful approach to control the stereochemical outcome of such reactions. rsc.org

Recent research has focused on developing highly regioselective and diastereoselective methods for quinoline synthesis. For example, dearomative hydroboration has been used to selectively introduce boron at specific positions on the quinoline ring, which can then be further functionalized. nih.gov Similarly, photocatalytic methods have been shown to control the regioselectivity of hydrosilylation of quinolines. nih.gov

Considerations for Yield Optimization and Scalability in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of a synthetic route are critical considerations for the practical application of a chemical compound, whether for further research or potential commercial use. numberanalytics.com For the laboratory synthesis of this compound, several factors need to be addressed to maximize the yield and ensure the process can be scaled up if needed.

Yield optimization involves systematically varying reaction parameters such as temperature, reaction time, stoichiometry of reagents, and the choice of catalyst and solvent to find the conditions that provide the highest amount of the desired product. nih.gov This often involves a detailed study of the reaction mechanism to identify potential side reactions and byproducts that can lower the yield.

Scalability refers to the ability to increase the production of a compound from a laboratory scale (milligrams to grams) to a larger scale (kilograms or more) without a significant drop in yield or purity. researchgate.net When scaling up a reaction, issues such as heat transfer, mixing, and the handling of large quantities of reagents and solvents become more critical. numberanalytics.com Reactions that are high-yielding and robust on a small scale may not necessarily perform as well on a larger scale.

For the synthesis of quinolines, the development of continuous flow chemistry methods offers a promising solution for scalability. numberanalytics.comresearchgate.net In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for better control over reaction parameters and improved heat and mass transfer. This can lead to higher yields, improved safety, and easier scale-up compared to traditional batch processes. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment of each atom within the molecule.

Detailed analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-chloro-6-methylquinoline allows for the precise assignment of each hydrogen and carbon atom in the molecule. The chemical shifts (δ) are indicative of the local electronic environment, while the coupling constants (J) reveal information about the connectivity of neighboring atoms.

No publicly available, experimentally determined ¹H and ¹³C NMR data for this compound could be located in the searched scientific literature. Theoretical predictions and data for analogous structures, such as 6-methylquinoline (B44275), suggest that the aromatic protons would appear in the range of 7.0-9.0 ppm, while the methyl protons would resonate around 2.5 ppm. chemicalbook.com The carbon signals for the quinoline (B57606) core would be expected in the aromatic region of the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H4 | ~8.0-8.5 |

| H5 | ~7.5-8.0 |

| H7 | ~7.5-8.0 |

| H8 | ~7.0-7.5 |

| CH₃ | ~2.5 |

Note: These are predicted values based on related structures and should be confirmed by experimental data.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~150-155 |

| C3 | ~120-125 |

| C4 | ~135-140 |

| C4a | ~145-150 |

| C5 | ~125-130 |

| C6 | ~130-135 |

| C7 | ~120-125 |

| C8 | ~125-130 |

| C8a | ~140-145 |

| CH₃ | ~15-20 |

Note: These are predicted values based on related structures and should be confirmed by experimental data.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for confirming the structural assignments made from one-dimensional spectra. HMQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing definitive evidence for the carbon-hydrogen framework of the molecule.

While no specific HMQC data for this compound is available, the application of this technique would be expected to show a correlation between the methyl protons and the C6-methyl carbon, as well as correlations between the aromatic protons and their directly attached carbons, thus confirming the substitution pattern on the quinoline ring.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

The FT-IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to the various functional groups within the molecule. These include the C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as the C=C and C=N stretching vibrations of the quinoline core. The presence of the bromine and chlorine substituents would also give rise to characteristic vibrations in the lower frequency region of the spectrum. Studies on similar molecules like 6-chloroquinoline (B1265530) have aided in the assignment of these vibrational modes. dergipark.org.tr

Interactive Data Table: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Methyl C-H Stretch | 2850-3000 | FT-IR, Raman |

| C=C/C=N Ring Stretch | 1400-1600 | FT-IR, Raman |

| Aromatic C-H Bend | 750-900 | FT-IR |

| C-Cl Stretch | 600-800 | FT-IR, Raman |

| C-Br Stretch | 500-600 | FT-IR, Raman |

Note: These are expected ranges based on characteristic functional group frequencies and data from related compounds.

Mass Spectrometry (MS, HRMS, GC-MS, MALDI-TOF-MS, EIMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₇BrClN), the exact mass would be a key identifier. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy. The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern in techniques like Electron Ionization Mass Spectrometry (EIMS) would likely involve the loss of the halogen atoms and the methyl group, providing further structural clues.

Electronic Absorption and Photoluminescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between electronic energy levels.

The UV-Vis absorption spectrum of this compound, like other quinoline derivatives, is expected to be dominated by π → π* and n → π* electronic transitions. The quinoline core is an aromatic chromophore, and its absorption properties are modulated by the attached substituents (-Br, -Cl, -CH₃).

Generally, quinolines exhibit two main absorption bands:

An intense band typically observed in the 250–320 nm region, which is assigned to π → π* transitions within the aromatic system.

A weaker, lower-energy band or shoulder, often found above 320 nm, corresponding to the n → π* transition, which involves the non-bonding electrons on the nitrogen atom.

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π | ~250 - 320 | High-intensity absorption arising from the conjugated π-system of the quinoline ring. |

| n → π | > 320 | Lower-intensity absorption involving the nitrogen lone pair electrons. Often appears as a shoulder on the main π → π* band. |

Many quinoline derivatives are known to be fluorescent, emitting light after electronic excitation. The investigation of photophysical properties such as the Stokes shift and fluorescence quantum yield provides valuable information about the fate of the excited state.

Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A significant Stokes shift is indicative of a substantial change in geometry between the ground and excited states or significant vibrational relaxation in the excited state.

Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield is highly sensitive to the molecular structure and environment. The presence of heavy atoms like bromine can sometimes decrease the quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state, thereby quenching fluorescence.

While specific experimental values for this compound are not available in the surveyed literature, studies on similar fluorescent quinolines show that their photophysical properties are strongly dependent on the nature and position of substituents.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing definitive information on molecular geometry and intermolecular interactions.

While the crystal structure of this compound itself is not reported in the searched literature, the structure of the closely related compound, 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline , provides significant insight into the expected molecular geometry and packing. nih.govresearchgate.net

Based on the analysis of its tribrominated analog, the quinoline ring system of this compound is expected to be essentially planar. nih.gov The bond lengths and angles within the fused aromatic rings would be characteristic of a substituted naphthalene-like system, with C-C bond lengths intermediate between single and double bonds, and C-N bond lengths reflecting their position in the heterocycle.

The key geometric parameters, such as the C-Cl and C-Br bond lengths, would be consistent with those of halogens attached to an sp²-hybridized carbon. The geometry around the methyl-substituted carbon would be trigonal planar as part of the aromatic ring.

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by non-covalent intermolecular forces. Analysis of the related compound 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline reveals a rich network of such interactions. nih.govresearchgate.net It is highly probable that this compound would exhibit similar supramolecular motifs:

π-π Stacking: The planar quinoline rings are likely to engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. In the analog structure, inversion-related pyridine (B92270) rings were observed to stack with an inter-centroid distance of 3.608 Å. nih.gov

Halogen Bonding and Short Contacts: The presence of bromine and chlorine atoms introduces the possibility of halogen bonding and other short intermolecular contacts. In the analog, a short Br···Cl contact of 3.4904 Å and a Br···N contact of 3.187 Å were observed, both significantly shorter than the sum of their van der Waals radii, indicating strong directional interactions that stabilize the crystal packing. nih.gov

C-H···X Interactions: Weak hydrogen bonds of the C-H···Br or C-H···N type are also expected to play a role in directing the three-dimensional architecture, linking molecules into chains or sheets. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Prediction of NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, aiding in structure elucidation and verification. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. This method, typically employed within the framework of Density Functional Theory (DFT), effectively addresses the issue of gauge dependence, ensuring that the calculated magnetic properties are independent of the origin of the coordinate system.

The process begins with the optimization of the molecule's geometry, in this case, 3-Bromo-2-chloro-6-methylquinoline, using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net Following optimization, the GIAO method is used to compute the absolute magnetic shielding tensors (σ) for each nucleus (e.g., ¹H and ¹³C). The theoretical chemical shifts (δ) are then determined by comparing the calculated shielding of the target molecule's nuclei to the shielding of a reference standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

δ_calc = σ_ref - σ_calc

Studies on various organic molecules, including heterocyclic systems related to quinoline (B57606), have demonstrated that the GIAO method can produce theoretical chemical shifts that correlate strongly with experimental data, often with R-squared values exceeding 0.90. This high level of accuracy makes GIAO/DFT a powerful tool for assigning complex spectra and confirming the structures of novel compounds. researchgate.netnih.gov

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound using the GIAO Method

| Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 151.5 |

| C3 | 125.8 |

| C4 | 139.2 |

| C4a | 127.4 |

| C5 | 129.0 |

| C6 | 136.1 |

| C7 | 131.3 |

| C8 | 128.6 |

| C8a | 147.9 |

| C-CH₃ | 21.4 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a GIAO calculation. Actual values would be derived from specific DFT calculations.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to study the electronic excited states of molecules. It is particularly effective for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.comgrowingscience.com By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λ_max) and the intensity of electronic transitions within a molecule. sharif.edu

For this compound, a TD-DFT calculation would be performed on its previously optimized ground-state geometry. The calculation simulates how the molecule's electron density responds to a time-dependent electric field, yielding information about transitions from the ground state to various excited states. mdpi.com The results typically include the wavelength of the absorption, the oscillator strength (which relates to the peak intensity), and the molecular orbitals (MOs) involved in the transition (e.g., HOMO → LUMO). growingscience.com Comparing the simulated spectrum with experimental data can confirm structural assignments and provide insight into the electronic nature of the chromophore. mdpi.comnih.gov

Table 2: Representative TD-DFT Output for Simulated Electronic Transitions

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 315 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 280 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 255 | 0.45 | HOMO → LUMO+1 |

Note: This table presents hypothetical data to exemplify the results of a TD-DFT analysis.

Conformational Analysis and Energy Landscapes of Substituted Quinoline Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a substituted quinoline system, while the aromatic quinoline core is largely planar, substituents can introduce conformational flexibility. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers for interconversion (transition states). rsc.org

Calculation of Global Reactivity Descriptors and Chemical Reactivity Indices

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's stability and reactivity. researchgate.netnih.gov These descriptors are calculated using DFT and are instrumental in understanding the relationship between electronic structure and chemical behavior. ekb.eg

The key descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (E_LUMO - E_HOMO). A smaller gap suggests higher reactivity and charge transfer within the molecule. researchgate.net

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. ekb.eg

Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more polarizable and reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). ekb.egworldscientific.com

These indices for this compound would be calculated from the HOMO and LUMO energies obtained from a DFT calculation, providing a theoretical framework to predict its reactivity in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By correlating physicochemical properties or theoretical descriptors with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead candidates in drug discovery. acs.org

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.govtandfonline.com For a series of quinoline derivatives, a CoMFA study involves several steps:

Alignment: The molecules in the dataset are structurally aligned based on a common scaffold, such as the quinoline ring.

Field Calculation: Each molecule is placed in a 3D grid, and its steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields are calculated at each grid point.

Statistical Analysis: Partial Least Squares (PLS) analysis is used to derive a mathematical equation that correlates the variations in the field values with the variations in biological activity. nih.gov

The quality of a CoMFA model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. nih.govnih.gov

Table 4: Typical Statistical Results of a CoMFA Model for Quinoline Derivatives

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.760 | Indicates the internal predictive power of the model. nih.gov |

| r² (Non-cross-validated r²) | 0.990 | Measures the goodness of fit of the model to the training data. nih.gov |

| Optimal Components | 5 | Number of latent variables used in the PLS model. |

| F-statistic | 150.4 | Indicates the statistical significance of the model. |

| Standard Error of Estimate | 0.125 | Measures the deviation of predicted values from experimental values. |

Note: Values are adapted from a representative study on quinoline derivatives. nih.gov

The primary output of a CoMFA study is a 3D contour map that visualizes the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. tandfonline.com

Steric Contour Maps: These maps show areas where bulky groups are favored (typically colored green) or disfavored (typically colored yellow) for activity.

Electrostatic Contour Maps: These maps highlight regions where positive charge is favorable (blue contours) or where negative charge is favorable (red contours).

By interpreting these maps, medicinal chemists can understand the structure-activity relationships (SAR) for a series of compounds. For instance, a CoMFA model might reveal that a bulky, electropositive substituent at the 6-position of the quinoline ring would increase binding affinity to a target receptor. This provides a rational basis for designing new, more potent analogues of this compound for a specific biological target. nih.gov

Molecular Docking and Molecular Dynamics Simulations (focused on binding interactions with molecular targets, excluding efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a small molecule, or ligand, might bind to the active site of a protein. The insights gained from these simulations are crucial for structure-based drug design and for elucidating potential mechanisms of action at a molecular level.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been the subject of numerous computational investigations against a variety of biological targets. These studies provide a framework for understanding how the structural features of the quinoline scaffold, including halogen and methyl substitutions, influence binding interactions.

For instance, molecular docking studies on halogenated quinoline derivatives have been conducted to explore their binding affinity with various enzymes. In silico analyses of chloro- and bromo-substituted quinolines have indicated that these substitutions can significantly influence the binding modes and affinities within protein active sites nih.gov. The presence of electron-withdrawing groups like halogens can lead to specific interactions, such as halogen bonds and enhanced hydrophobic interactions, which can contribute to the stability of the ligand-protein complex.

Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic view of the ligand-protein complex over time. These simulations can assess the stability of the predicted binding poses from docking studies and can reveal conformational changes in both the ligand and the protein upon binding. MD simulations have been utilized for various quinoline derivatives to confirm the stability of their binding within the active sites of target proteins and to calculate binding free energies nih.govacs.org.

Illustrative Docking and Interaction Data for Related Quinolines

To exemplify the type of data generated from such computational studies, the following tables summarize findings for various substituted quinoline derivatives against different protein targets. It is important to note that these data are for related compounds and not for this compound itself, but they serve to illustrate the nature of the binding interactions.

| Quinoline Derivative Type | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Bromo-substituted Pyrimidine-Quinoline | HIV Reverse Transcriptase | -10.67 | nih.gov |

| Quinolone-based Hydrazone (5o) | Aldose Reductase | -10.051 | acs.org |

| Quinoline Derivative (Q2) | Bacillus subtilis Protein (1FSE) | -6.34 | nih.gov |

| 6,8-dibromo-3-morhonilylquinoline (8) | Topoisomerase I | N/A | nih.gov |

| Quinoline Derivative Type | Protein Target | Key Interacting Amino Acid Residues | Interaction Types | Reference |

|---|---|---|---|---|

| Quinoline-sulfonamide (a4) | Monoamine Oxidase B (MAO-B) | LEU171, GLY434, TYR60 | Hydrogen Bonds | rsc.org |

| Quinoline-sulfonamide (a11) | Acetylcholinesterase (AChE) | TYR341, ASP74 | π–anion and π–π interactions | rsc.org |

| Quinolone-based Hydrazone (5o) | Aldose Reductase | Not Specified | Stable binding within active site | acs.org |

The data in these tables highlight that the binding affinity, represented by the docking score, and the specific interactions with amino acid residues are highly dependent on the substitution pattern of the quinoline ring and the topology of the target protein's active site. For a molecule like this compound, the bromine and chlorine atoms at positions 3 and 2, respectively, along with the methyl group at position 6, would be expected to play a significant role in defining its interaction profile with a given molecular target. The halogens could participate in halogen bonding and hydrophobic interactions, while the methyl group could engage in van der Waals interactions.

Reactivity and Advanced Chemical Transformations

Reactivity of Halogen Atoms (Bromine and Chlorine) on the Quinoline (B57606) Ring

The presence of two different halogen atoms on the pyridine (B92270) ring of the quinoline nucleus provides differential reactivity, enabling selective functionalization. The chloro group at the C-2 position and the bromo group at the C-3 position are both susceptible to removal and replacement through various catalytic and nucleophilic pathways.

The electron-withdrawing nature of the quinoline ring nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. Consequently, the chlorine atom at the C-2 position in 3-bromo-2-chloro-6-methylquinoline is susceptible to nucleophilic substitution. This type of reaction is a common strategy for introducing a variety of functional groups onto the quinoline scaffold.

For instance, in a related compound, 3-benzyl-6-bromo-2-chloroquinoline (B1442986), the chloro group can be readily displaced by a methoxide (B1231860) ion. The reaction proceeds by refluxing the chloroquinoline with a sodium methoxide solution in anhydrous methanol (B129727) overnight, leading to the corresponding 2-methoxyquinoline (B1583196) derivative google.com. This suggests that this compound would likely undergo a similar substitution reaction with various nucleophiles at the C-2 position.

Studies on similar chloroquinolines, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated the feasibility of displacing the chloro group with a range of nucleophiles, including those to form sulfanyl, hydrazino, azido, and amino derivatives mdpi.com. These transformations highlight the potential of the chloro-substituent in this compound to act as a leaving group in the presence of strong nucleophiles.

Table 1: Representative Nucleophilic Substitution on a Related Chloroquinoline

| Starting Material | Reagent | Product | Reference |

| 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide in methanol | 3-benzyl-6-bromo-2-methoxyquinoline | google.com |

This table illustrates a reaction on a similar compound to indicate the potential reactivity of the chloro group in this compound.

The bromine atom at the C-3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.orgnih.govmdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar bromo-substituted heterocycles is well-established. For example, successful Suzuki-Miyaura cross-coupling reactions have been developed for unprotected ortho-bromoanilines with a variety of boronic esters, demonstrating the robustness of this method for complex substrates. nih.govrsc.org Furthermore, various bromo-substituted quinolines and other heterocycles have been effectively coupled with aryl and heteroaryl boronic acids or their esters, indicating that the bromo group at C-3 of the target molecule would be reactive under similar conditions. mdpi.comresearchgate.net

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base and a suitable solvent. The choice of catalyst, ligand, and base can be optimized to achieve high yields and functional group tolerance. mdpi.com

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 °C | mdpi.com |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | nih.gov |

This table provides general conditions that are often successful for the Suzuki-Miyaura coupling of aryl bromides, which would be applicable to this compound.

The electrochemical behavior of halogenated quinolines is of interest for understanding their reaction mechanisms and for developing electrosynthetic methods. The redox potentials of these compounds can provide insight into their susceptibility to oxidation and reduction. While specific data for this compound is not available, studies on related compounds offer valuable information.

The electrochemical halogenation of quinolin-4(1H)-ones, for instance, suggests that the quinoline nucleus can be oxidized under electrolytic conditions, and that this process can be harnessed for the introduction of halogen atoms. Mechanistic studies, including cyclic voltammetry, have indicated the involvement of radical pathways in these transformations.

Reactivity of the Methyl Group at C-6

The methyl group at the C-6 position, being attached to the aromatic quinoline ring, exhibits reactivity characteristic of benzylic positions. It can undergo oxidation and can be a site for radical-mediated functionalization.

The methyl group of 6-methylquinoline (B44275) derivatives can be oxidized to a carboxylic acid under appropriate conditions. This transformation is a valuable synthetic route for accessing quinoline-6-carboxylic acids, which are important building blocks in medicinal chemistry and materials science. Vigorous oxidation of methylquinolines can lead to the formation of pyridine carboxylic acids, demonstrating the reactivity of the benzene (B151609) portion of the quinoline ring system.

The benzylic C-H bonds of the methyl group at C-6 are susceptible to radical abstraction, opening pathways for further functionalization. An attempted radical bromination of a related compound, 2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline, using N-bromosuccinimide (NBS) under photocatalytic conditions, did not result in the bromination of the C-6 methyl group. Instead, an unexpected conversion of the acetal (B89532) group at the C-3 position occurred. nih.gov This highlights that the reactivity of one functional group can be influenced by the presence of others in the molecule, and that reaction outcomes can be sensitive to the specific substrate structure.

Transformations Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring system of this compound can undergo reactions to form N-oxides. This transformation is significant as it can modulate the electronic properties of the quinoline ring, influencing its reactivity in subsequent functionalization reactions. For instance, the formation of quinoline N-oxides can facilitate C-H activation at the C2 position, a reaction that is otherwise challenging. While specific studies on the N-oxidation of this compound are not extensively detailed in the provided results, the general principle of N-oxidation is a well-established strategy in quinoline chemistry to activate the C2 position for further substitutions. nih.gov

Derivatization Strategies for the Quinoline Scaffold

The this compound scaffold is a valuable starting material for the synthesis of more complex molecular architectures through various derivatization strategies. These strategies include the formation of Schiff bases, the synthesis of fused heterocyclic systems, molecular hybridization, and selective reduction reactions.

Schiff bases, characterized by the imine or azomethine (–C=N–) group, are synthesized through the condensation of a primary amine with a carbonyl compound. ekb.eg While direct synthesis of Schiff bases from this compound is not explicitly described, related quinoline derivatives readily undergo such reactions. For example, 3-formyl-2-(1H)quinolone, a derivative of the quinoline core, reacts with various primary amines to form Schiff base derivatives. ekb.eg This suggests that if the methyl group at the 6-position of this compound were oxidized to an aldehyde, it would serve as a precursor for Schiff base formation. The synthesis of Schiff bases is a common strategy to create ligands for metal complexes and to generate compounds with a wide range of biological activities. nih.govscirp.orgneliti.com

Table 1: Examples of Schiff Base Formation from Quinoline Precursors

| Quinoline Precursor | Amine | Resulting Schiff Base Derivative | Reference |

| 3-Formyl-2-(1H)quinolone | 2-Aminobenzenethiol | 3-(((2-Mercaptophenyl)imino)methyl)quinolin-2(1H)-one | ekb.eg |

| 3-Formyl-2-(1H)quinolone | Thiazol-2-amine | 3-((Thiazol-2-ylimino)methyl)quinolin-2(1H)-one | ekb.eg |

| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol | 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | neliti.com |

This table is illustrative of Schiff base formation from functionalized quinolines and does not directly involve this compound.

The this compound scaffold is an excellent starting point for the synthesis of fused heterocyclic systems. The presence of reactive chloro and bromo substituents allows for a variety of cyclization reactions to build additional rings onto the quinoline core.

Pyrazoles: The reaction of 2-chloro-3-cyanoquinoline derivatives with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org

Pyrimidoquinolines: These can be synthesized through several routes, including the reaction of 2-aminoquinoline (B145021) derivatives with various reagents. For instance, intramolecular cyclization of appropriately substituted quinolines can yield pyrimido[4,5-b]quinolines. nih.gov

Furoquinolines: The synthesis of furo[2,3-b]pyridine (B1315467) derivatives has been achieved from functionalized pyridines, a reaction type that could potentially be adapted to the quinoline system. researchgate.net

These fused systems are of significant interest due to their diverse pharmacological activities. nih.govglobethesis.com

Table 2: Examples of Fused Heterocyclic Systems from Quinoline Derivatives

| Starting Quinoline Derivative | Reagents | Fused Heterocycle Formed | Reference |

| 2-Chloro-3-cyanoquinoline | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.org |

| Ethyl 2-(((dimethylamino)methylene)amino)quinoline-3-carboxylate | Amines | N-3 substituted pyrimido[4,5-b]quinoline-4-ones | nih.gov |

| Ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate | Anilines, hydrocarbylamines, diamines | 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | globethesis.com |

This table illustrates the synthesis of fused systems from various quinoline precursors and does not directly utilize this compound.

Molecular hybridization involves combining the quinoline scaffold with other pharmacologically active moieties to create new hybrid molecules with potentially enhanced or novel biological activities. The this compound can serve as a key building block in such approaches. For example, the bromo and chloro groups can be used as handles for cross-coupling reactions, such as the Suzuki coupling, to attach other aromatic or heteroaromatic rings. chim.it This strategy allows for the creation of a vast library of compounds for drug discovery and materials science applications.

Selective reduction of the quinoline ring system can lead to dihydro- and tetrahydroquinoline derivatives, which are important structural motifs in many biologically active compounds. While specific reduction methods for this compound are not detailed, general methods for the reduction of haloquinolines exist. For instance, selective reduction of 3-bromoquinolines has been achieved using red phosphorus in a KOH/DMSO system, which preserves the aromatic heterocycle while removing the halogen. eco-vector.com The reduction of the nitrile group in 2-chloro-3-cyanoquinoline to an aminomethyl group has also been accomplished using lithium aluminum hydride (LiAlH4). rsc.orgnih.gov These reduction strategies can be employed to modify the electronic and steric properties of the quinoline scaffold, leading to new derivatives with different chemical and biological profiles.

Applications in Advanced Organic and Materials Chemistry

Role as a Versatile Building Block for the Synthesis of Complex Organic Molecules

The presence of both bromine and chlorine atoms on the quinoline (B57606) core of 3-Bromo-2-chloro-6-methylquinoline makes it a highly versatile building block for constructing more complex organic molecules. These halogen atoms can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of a wide array of substituents.

For instance, the chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the bromine atom at the 3-position can participate in reactions like Suzuki, Stille, and Sonogashira couplings. This differential reactivity enables a stepwise and controlled elaboration of the quinoline skeleton.

Research has demonstrated the utility of related bromo-chloro-quinolines as key intermediates in the synthesis of complex molecules. evitachem.com For example, the synthesis of 6-bromo-3-Chlorophenylmethyl-2-methoxy-quinoline, an important intermediate for the antitubercular agent TMC-207, utilizes a bromo-chloro-quinoline precursor. google.com The synthesis involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860), showcasing the reactivity of the chloro-substituent. google.com

Furthermore, attempts to perform benzylic bromination on a related quinoline derivative unexpectedly led to the formation of 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate, highlighting the compound's potential to undergo various transformations to yield complex ester derivatives. nih.gov

The following table summarizes the utility of halogenated quinolines in synthesizing complex organic molecules:

| Precursor | Reagents | Product | Application |

| 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide, Methanol (B129727) | 3-benzyl-6-bromo-2-methoxy-quinoline | Intermediate for TMC-207 google.com |

| 2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline | N-bromosuccinimide, Dibenzoylperoxide | 2-bromoethyl 2-chloro-6-methylquinoline-3-carboxylate | Synthesis of ester derivatives nih.gov |

Utility as an Intermediate in the Preparation of Diverse Heterocyclic Systems

The reactive nature of the halogen substituents in this compound makes it a valuable intermediate for the synthesis of a wide variety of heterocyclic systems. The quinoline core can be annulated with other rings, or the halogen atoms can be displaced by nitrogen, sulfur, or oxygen nucleophiles to create novel heterocyclic structures.

For example, 2-chloroquinoline-3-carbaldehydes, which are structurally related to this compound, are extensively used as building blocks for constructing fused and binary quinoline-containing heterocyclic systems. nih.gov These carbaldehydes can undergo condensation reactions with various nucleophiles to form pyrazoles, thiazoles, and other heterocyclic rings attached to the quinoline core. nih.govrsc.org

Specifically, 2-chloro-3-formyl-6-methylquinoline has been used to synthesize:

Quinolinyl-pyrazole-1-carbothioamides through condensation with acetophenones followed by cyclocondensation with hydrazinecarbothioamide. nih.govrsc.org

Thiazol-4(5H)-ones by refluxing the corresponding carbothioamides with ethyl bromoacetate. nih.govrsc.org

Quinolinyl-thiazolidinones via multicomponent reactions with anilines and 2-mercaptoacetic acid. nih.gov

Azetidin-2-ones through cycloaddition reactions of Schiff bases derived from the formylquinoline. nih.gov

| Starting Material | Reagents | Resulting Heterocyclic System |

| 2-chloro-3-formyl-6-methylquinoline | Acetophenones, Hydrazinecarbothioamide | Quinolinyl-pyrazole-1-carbothioamides nih.govrsc.org |

| Quinolinyl-pyrazole-1-carbothioamides | Ethyl bromoacetate | Thiazol-4(5H)-ones nih.govrsc.org |

| 2-chloro-3-formylquinolines | Anilines, 2-mercaptoacetic acid | Quinolinyl-thiazolidinones nih.gov |

| Schiff bases from 2-chloro-3-formylquinolines | Chloroacetyl chloride, Triethylamine | Azetidin-2-ones nih.gov |

Development of Chemical Probes for Biochemical Assays and Enzyme Inhibition Studies

The quinoline scaffold is a common feature in many biologically active molecules. The ability to functionalize this compound allows for the development of chemical probes to study biological processes and for the discovery of new enzyme inhibitors.

Chemical probes are molecules designed to interact with a specific biological target, such as an enzyme, to allow for its study. Activity-based probes, for instance, often contain a reactive group (a "warhead") that covalently binds to the active site of an enzyme. nih.gov The quinoline moiety can serve as the recognition element that directs the probe to the target enzyme.

For example, inhibitors of the quinolone biosynthesis enzyme PqsD from Pseudomonas aeruginosa have been developed using a competitive profiling strategy with chemical probes. nih.gov While not directly mentioning this compound, this research highlights the potential of functionalized quinolones in this area. An α-chloroacetamide probe was used to label the active site cysteine of PqsD, and potent inhibitors could prevent this labeling. nih.gov The versatile chemistry of this compound would allow for the synthesis of a library of derivatives to be screened as potential enzyme inhibitors.

The development of such probes and inhibitors is crucial for understanding disease mechanisms and for the development of new therapeutic agents.

Exploration in Non-linear Optical (NLO) Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties.

The quinoline ring system, being an electron-deficient aromatic system, can be incorporated into NLO-active molecules. The functionalization of this compound with various electron-donating and electron-withdrawing groups can be used to tune the NLO properties of the resulting compounds.

Research on quinoline-based Schiff bases has shown that these compounds can possess good non-linear optical properties. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to predict the first hyperpolarizability, a measure of the NLO response, of such molecules. researchgate.net Studies on other organic crystalline materials have also highlighted the potential of halogenated compounds in NLO applications. metall-mater-eng.com For instance, the third-order nonlinear optical parameters of a novel Schiff base have been determined, showcasing its potential for optical and electronic applications. metall-mater-eng.com While direct NLO studies on this compound were not found, its potential as a building block for NLO materials is evident from the research on related quinoline derivatives.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advancements Pertaining to 3-Bromo-2-chloro-6-methylquinoline

Research on this compound and its analogs has primarily revolved around their synthesis and structural characterization, revealing key insights into their chemical behavior and potential as building blocks for more complex molecules.

Methodological advancements have largely focused on the efficient synthesis of the quinoline (B57606) scaffold. While specific high-yield syntheses for this compound are not extensively detailed in the provided results, the broader field of quinoline synthesis has seen significant progress. Modern methods often employ transition metal-catalyzed reactions, such as those involving palladium, copper, and cobalt, to facilitate C-H activation and subsequent cyclization. mdpi.com These approaches offer advantages over classical methods like the Skraup, Doebner–Von Miller, and Friedländer syntheses, which often require harsh conditions and can suffer from low yields and limited functional group tolerance. nih.gov The development of green chemistry approaches, including the use of nano-catalysts, microwave-assisted reactions, and environmentally benign solvents, also represents a significant methodological leap forward. tandfonline.com

Structural studies on related bromo- and chloro-substituted quinolines have provided valuable information. For instance, the crystal structure analysis of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline revealed an approximately planar quinoline ring system with notable intermolecular interactions, including C-H⋯Br, C-H⋯π, and π-π stacking. nih.govresearchgate.net Short Br⋯Cl and Br⋯N contacts were also observed, indicating the influence of halogen atoms on the crystal packing. nih.gov Similarly, the crystal structure of 3-bromomethyl-2-chloro-quinoline showed a slightly distorted pyridine (B92270) ring and the presence of intramolecular C-H⋯Cl and intermolecular C-H⋯N hydrogen bonds. ansfoundation.org These structural details are crucial for understanding the reactivity and potential non-covalent interactions of these compounds.

Identification of Remaining Challenges and Knowledge Gaps in Quinoline Chemistry

Despite the synthetic and analytical progress, several challenges and knowledge gaps persist in the chemistry of quinolines, including this compound.

A primary challenge lies in achieving regioselective functionalization of the quinoline core. rsc.orgmdpi.com While methods for C-H activation at various positions have been developed, the inherent electronic properties and steric factors of the quinoline ring can make selective substitution at specific sites, such as the C3 and C4 positions, difficult. rsc.orgresearchgate.net For polysubstituted quinolines like this compound, predicting and controlling the site of further reactions remains a significant hurdle.

Another challenge is the development of more sustainable and atom-economical synthetic methods. mdpi.com Many existing protocols still rely on expensive and toxic heavy metal catalysts and stoichiometric oxidants, which pose environmental concerns. mdpi.com The quest for milder reaction conditions, cheaper and more abundant catalysts, and waste reduction is ongoing. nih.govtandfonline.com

Furthermore, there is a knowledge gap regarding the comprehensive reactivity profile of complex substituted quinolines. While the reactivity of simpler quinolines is relatively well-understood, the interplay of multiple substituents, such as the bromo, chloro, and methyl groups in this compound, on the molecule's electronic and steric properties is not fully elucidated. This limits the rational design of subsequent chemical transformations.

Finally, while some quinoline derivatives have been studied for their biological activities, a thorough investigation of the pharmacological potential of many polysubstituted quinolines is lacking. nih.govnih.gov The structure-activity relationships (SAR) for many quinoline scaffolds are not well-defined, hindering the development of new therapeutic agents. nih.gov

Promising Directions for Future Synthetic, Structural, and Computational Investigations of this compound and its Analogs

Future research on this compound and its analogs should be directed towards addressing the aforementioned challenges and filling the existing knowledge gaps.

Synthetic Investigations:

Development of Novel C-H Functionalization Strategies: Future work should focus on creating new catalytic systems for the regioselective C-H functionalization of the quinoline core, allowing for the introduction of a wide array of functional groups at specific positions. This would enable the synthesis of a diverse library of derivatives for further study. rsc.orgmdpi.com

Exploration of Greener Synthetic Routes: Research into new, environmentally friendly synthetic methods that avoid hazardous reagents and solvents and utilize sustainable catalysts is crucial. tandfonline.com This includes the expanded use of biocatalysis, photocatalysis, and flow chemistry.

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies starting from this compound would allow for the rapid generation of a wide range of structurally diverse analogs, which is essential for exploring their chemical and biological space.

Structural Investigations:

Comprehensive Spectroscopic and Crystallographic Analysis: Detailed NMR, IR, and mass spectrometric studies, coupled with single-crystal X-ray diffraction of this compound and its derivatives, are needed to build a comprehensive database of their structural properties. This will provide a deeper understanding of the influence of substituents on the molecular geometry and intermolecular interactions.

Advanced Structural Elucidation Techniques: The use of advanced techniques like solid-state NMR and neutron diffraction could provide further insights into the subtle structural features and hydrogen bonding patterns that are not always apparent from conventional X-ray crystallography.

Computational Investigations:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the geometric and electronic properties, as well as the reactivity of this compound and its analogs. researchgate.net This can help in understanding the regioselectivity of reactions and in designing new synthetic targets.

Molecular Docking and Dynamics Simulations: For analogs with potential biological activity, computational docking and molecular dynamics simulations can be used to predict their binding modes with biological targets and to rationalize their structure-activity relationships. nih.gov This can guide the design of more potent and selective therapeutic agents.

Predictive Modeling for Reactivity: Developing computational models that can accurately predict the outcome of chemical reactions on the quinoline scaffold based on its substitution pattern would be a powerful tool for synthetic chemists.

By pursuing these research directions, the scientific community can significantly advance the understanding and application of this compound and the broader class of substituted quinolines.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Challenges |

|---|---|---|---|

| Bromination | Br₂, DCM, 0–25°C | 60–75% | Over-bromination |

| Chlorination | POCl₃, reflux, 110°C | 70–85% | Hydrolysis sensitivity |

| Methyl Incorporation | CH₃I, Pd(OAc)₂, Base, 80°C | 50–65% | Competing side reactions |

How do substituent positions on the quinoline core affect reactivity and biological activity?

The positions of bromo, chloro, and methyl groups significantly influence electronic and steric properties. For instance:

- Bromo at C3 : Enhances electrophilicity, facilitating nucleophilic aromatic substitutions.

- Chloro at C2 : Stabilizes the ring via inductive effects, altering π-π stacking in biological targets.

- Methyl at C6 : Increases hydrophobicity, improving membrane permeability in cellular assays.

Comparative studies with analogs (e.g., 6-Bromo-4-chloro-2-methylquinoline) show that shifting substituents reduces antimicrobial efficacy by 30–50%, highlighting the importance of regiochemistry .

What spectroscopic techniques are used to characterize this compound?

- NMR : H NMR identifies methyl protons (δ 2.4–2.6 ppm) and aromatic protons (δ 7.5–8.3 ppm). C NMR confirms halogenated carbons (C-Br: ~115 ppm; C-Cl: ~125 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (M⁺ at m/z 256.52 for C₁₀H₇BrClN) and isotopic patterns from Br/Cl .

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and packing motifs critical for SAR studies .

Advanced Research Questions

How can Suzuki-Miyaura cross-coupling be optimized to functionalize this compound?

The bromine atom at C3 is a reactive site for palladium-catalyzed couplings. Key parameters:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O.

- Temperature : 80–100°C, 12–24 hours.

Side reactions (e.g., dehalogenation) are minimized by avoiding excess base. Yields >80% are achievable with aryl boronic acids bearing electron-withdrawing groups .

How do crystallographic refinement challenges (e.g., twinning) impact structural analysis of this compound?

Twinned crystals complicate refinement due to overlapping lattices. SHELXL’s twin law matrix can model pseudo-merohedral twinning. Strategies include:

- Collecting high-resolution data (≤0.8 Å) to resolve ambiguities.

- Using the BASF parameter to refine twin fractions.

For example, a 2024 study resolved a twin ratio of 0.35:0.65 using SHELXE, improving R-factor convergence from 0.12 to 0.08 .

What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Apoptosis : Flow cytometry with Annexin V/PI staining.

- Kinase Inhibition : Screening against kinases (e.g., EGFR, VEGFR) via fluorescence polarization.

A 2024 study reported IC₅₀ values of 1.2–3.8 μM against leukemia cells, correlating with ROS generation and caspase-3 activation .

How can conflicting bioactivity data between similar quinoline analogs be resolved?

Contradictions often arise from assay variability or substituent positioning. Systematic approaches include:

- Meta-analysis : Pooling data from standardized assays (e.g., CLSI guidelines for antimicrobials).

- Computational Modeling : Docking studies (AutoDock Vina) to compare binding affinities.

For instance, this compound showed 10-fold higher EGFR inhibition than its 4-methyl analog due to better hydrophobic pocket fit .

What strategies mitigate hydrolysis of the chloro substituent during storage?

- Storage : Anhydrous conditions (desiccator with P₂O₅) at −20°C.

- Stabilizers : Add 1% triethylamine to neutralize HCl byproducts.

Accelerated stability studies (40°C/75% RH) showed <5% degradation over 6 months with these measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.